molecular formula C6H8N2O2 B105911 Ethyl 1H-imidazole-2-carboxylate CAS No. 33543-78-1

Ethyl 1H-imidazole-2-carboxylate

Cat. No.: B105911
CAS No.: 33543-78-1
M. Wt: 140.14 g/mol
InChI Key: UHYNYIGCGVDBTC-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazole-2-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by an ethyl ester group attached to the second carbon of the imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Ethyl 1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

Safety and Hazards

When handling Ethyl 1H-imidazole-2-carboxylate, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Future Directions

Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), researchers hope to adopt them to build up more structurally stable MOFs for proton conduction research . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of glyoxal with ammonia and an aldehyde, followed by esterification. Another approach involves the condensation of ethylenediamine with diethyl oxalate under acidic conditions, leading to the formation of the imidazole ring and subsequent esterification.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization process. Additionally, solvent selection and temperature control are crucial factors in achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Imidazole-2-carboxylic acid.

    Reduction: Ethyl 1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Ethyl 1H-imidazole-2-carboxylate can be compared with other imidazole derivatives such as:

    Imidazole-2-carboxylic acid: Lacks the ethyl ester group, making it more hydrophilic.

    1-Methylimidazole-2-carboxylate: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.

    2-Ethylimidazole: Lacks the carboxylate group, resulting in different chemical properties and applications.

This compound is unique due to its combination of the imidazole ring and the ethyl ester group, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYNYIGCGVDBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338498
Record name Ethyl 1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33543-78-1
Record name Ethyl 1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1H-imidazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

34.7 g (150.9 mmol) of ethyl 1-benzyl-1H-imidazole-2-carboxylate are dissolved in 1005 ml of ethanol, and 34 g of ammonium formate are added. The reaction mixture is heated to reflux for about 6 h. Then a total of 8 g of 10% palladium on activated carbon and 18 g of ammonium formate is added in small portions. After cooling, the catalyst is filtered off and the filtrate is concentrated in vacuo. The product which crystallizes out is stirred in 80 ml of ice-water and filtered off with suction.
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
1005 mL
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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